molecular formula C6H7BrO2 B2504139 3-Bromocyclohexane-1,2-dione CAS No. 24829-91-2

3-Bromocyclohexane-1,2-dione

Cat. No.: B2504139
CAS No.: 24829-91-2
M. Wt: 191.024
InChI Key: WTKNTVZMJPXZPR-UHFFFAOYSA-N
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Description

3-Bromocyclohexane-1,2-dione is an organic compound with the molecular formula C6H7BrO2. It is characterized by a six-membered cyclohexane ring with two ketone groups at positions 1 and 2, and a bromine atom at position 3. This compound is known for its reactivity and versatility in organic synthesis .

Scientific Research Applications

3-Bromocyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromocyclohexane-1,2-dione can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1,2-dione. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromocyclohexane-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ketone groups are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the ketone groups can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromocyclohexane-1,2-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The bromine atom also affects the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromocyclohexane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNTVZMJPXZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step AAE (1): Followed the method of B. Miller and H.-S. Wong Tetrahedron 1972, 28, 2369. Bromine (0.651 mL, 12.6 mmol) in was added dropwise to a solution of cyclohexane-1,2-dione (1.35 g, 12.0 mmol) in CCl4 (30 mL) at 0° C. The reaction mixture was allowed to warm to rt. The resulting solution was concentrated in vacuo to afford 3-bromocyclohexane-1,2-dione. The crude product, which is prone to decomposition, was used for subsequent chemistry without purification or characterization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.651 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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